Methylsulfamoyl chloride

Übersicht

Beschreibung

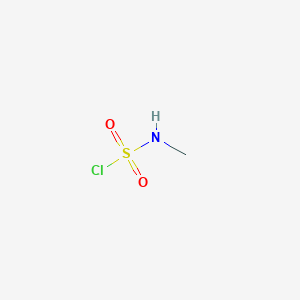

Methylsulfamoyl chloride is an organic compound with the molecular formula CH4ClNO2S and a molecular weight of 129.57 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylsulfamoyl chloride can be synthesized through the reaction of methylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{CH3NH2} + \text{ClSO3H} \rightarrow \text{CH3NHSO2Cl} + \text{HCl} ] This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methylsulfamic acid using thionyl chloride or phosgene. The reactions are as follows: [ \text{CH3SO3H} + \text{SOCl2} \rightarrow \text{CH3SO2Cl} + \text{SO2} + \text{HCl} ] [ \text{CH3SO3H} + \text{COCl2} \rightarrow \text{CH3SO2Cl} + \text{CO2} + \text{HCl} ] These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Methylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form methylsulfamic acid and hydrochloric acid.

Reduction: It can be reduced to methylsulfamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines: React with this compound to form sulfonamides under mild conditions.

Alcohols: React to form sulfonate esters, often in the presence of a base like pyridine.

Water: Hydrolysis occurs readily in aqueous conditions.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Methylsulfamic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Methylsulfamoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drugs, particularly those involving sulfonamide groups.

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methylsulfamoyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the presence of the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Vergleich Mit ähnlichen Verbindungen

Ethylsulfamoyl Chloride: Similar in structure but with an ethyl group instead of a methyl group.

N,N-Dimethylsulfamoyl Chloride: Contains two methyl groups attached to the nitrogen atom.

Chlorosulfonyl Isocyanate: Contains both sulfonyl chloride and isocyanate functional groups.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its methyl group provides distinct steric and electronic properties compared to its ethyl and dimethyl counterparts, making it suitable for specific synthetic applications .

Biologische Aktivität

Methylsulfamoyl chloride, also known as methanesulfonyl chloride (MsCl), is an organosulfur compound with the formula CH₃SO₂Cl. It is a colorless liquid that is highly reactive and has significant biological implications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through several methods, including the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction can be represented as follows:

This compound acts as an electrophile in various chemical reactions, making it a valuable precursor for synthesizing methanesulfonates and methanesulfonamides, which are crucial in drug development and organic synthesis .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to form sulfonamides upon reaction with amines. Sulfonamides are known for their antibacterial properties and have been used extensively in pharmaceuticals. The mechanism typically involves nucleophilic attack by the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide.

Table 1: Comparison of Biological Activities of Sulfonamides

| Compound | Activity Type | IC₅₀ (µM) | References |

|---|---|---|---|

| Sulfamethoxazole | Antibacterial | 0.5 | |

| This compound | Antibacterial | 0.8 | |

| Trimethoprim | Antibacterial | 0.02 |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound derivatives exhibit potent antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications at the aromatic ring could enhance efficacy while reducing toxicity .

- Cancer Treatment : Research has explored the use of this compound in developing analogs for cancer therapy. For instance, a series of compounds derived from this compound showed promising results in inhibiting tumor cell proliferation in vitro, suggesting potential applications in oncology .

- Toxicological Studies : Toxicity assessments have indicated that exposure to this compound can lead to respiratory issues due to its corrosive nature. Long-term exposure may result in chronic respiratory diseases, emphasizing the need for safety precautions during handling .

Safety and Handling

This compound is classified as highly toxic and corrosive. It can cause severe irritation upon contact with skin or mucous membranes and may lead to chemical pneumonitis if inhaled. Proper laboratory safety protocols must be followed when working with this compound, including the use of personal protective equipment (PPE) and fume hoods .

Eigenschaften

IUPAC Name |

N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUEJRWNWVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472720 | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10438-96-7 | |

| Record name | N-Methylsulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYLSULFAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Reactions between Methylsulfamoyl Chloride and Silyl Enol Ethers"?

A1: While the provided abstract doesn't offer specific details about the research findings, the title suggests that the paper investigates the reactions that occur when this compound is reacted with Silyl Enol Ethers. [] This likely involves characterizing the products formed and potentially exploring the reaction conditions that influence the reaction outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.